molecular formula C10H14N2O B2906917 4-(Cyclobutylmethoxy)-2-methylpyrimidine CAS No. 2196218-14-9

4-(Cyclobutylmethoxy)-2-methylpyrimidine

Cat. No.: B2906917
CAS No.: 2196218-14-9
M. Wt: 178.235
InChI Key: XKCGPUJNIYZHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclobutylmethoxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered significant interest in scientific research due to its unique chemical and biological properties. This compound is characterized by a cyclobutylmethoxy group attached to the 4-position and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is C10H14N2O, and it has a molecular weight of 178.23 g/mol.

Preparation Methods

The synthesis of 4-(Cyclobutylmethoxy)-2-methylpyrimidine typically involves the following steps:

    Cyclobutylmethanol Preparation: Cyclobutylmethanol is synthesized from cyclobutyl bromide through a nucleophilic substitution reaction using sodium methoxide.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting 2-methylpyrimidine with cyclobutylmethanol in the presence of a strong base such as sodium hydride.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Cyclobutylmethoxy)-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-position, where the cyclobutylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(Cyclobutylmethoxy)-2-methylpyrimidine can be compared with other similar compounds, such as:

    2-(Cyclobutylmethoxy)pyrimidine: This compound lacks the methyl group at the 2-position, which may result in different chemical and biological properties.

    2-Methylpyrimidine: This compound lacks the cyclobutylmethoxy group, making it less complex and potentially less active in certain biological contexts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-11-6-5-10(12-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCGPUJNIYZHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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